Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with acetyl chloride and benzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium acetate, which acts as a catalyst . The reaction conditions include maintaining the temperature at room temperature and ensuring the reaction mixture is stirred continuously to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The use of automated systems for mixing and temperature control can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation . The molecular pathways involved often include the modulation of signaling cascades and the regulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole core structure and exhibit similar biological activities.
Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
4-Acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide is unique due to the presence of both the acetyl and benzenesulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and enhances its potential as a multifunctional compound in various fields of research .
Properties
CAS No. |
494189-46-7 |
---|---|
Molecular Formula |
C18H17N3O3S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-acetyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H17N3O3S/c1-13-12-18(21(19-13)16-6-4-3-5-7-16)20-25(23,24)17-10-8-15(9-11-17)14(2)22/h3-12,20H,1-2H3 |
InChI Key |
KJKUQZFRFWVBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.